methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 855483-98-6
VCID: VC5654079
InChI: InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

CAS No.: 855483-98-6

Cat. No.: VC5654079

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate - 855483-98-6

Specification

CAS No. 855483-98-6
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name methyl 4-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate
Standard InChI InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3
Standard InChI Key YZGXIPWOZTVYNP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate (CAS 941917-58-4) is a white to off-white crystalline solid under standard conditions . The compound’s structure integrates several critical functional groups (Fig. 1):

  • A 1H-imidazole ring substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl moiety.

  • A thioether linkage (-S-CH2_2-) connecting the imidazole’s 2-position to a methylene group.

  • A methyl benzoate ester attached to the methylene group, completing the molecular architecture.

PropertyValue
Molecular FormulaC21H22N2O3S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3\text{S}
Molecular Weight382.5 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The absence of reported thermophysical properties underscores the need for further experimental characterization .

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

  • The imidazole ring participates in acid-base chemistry due to its aromatic nitrogen atoms, with a pKa typically near 6–7 for analogous structures .

  • The benzyl group at N1 provides steric bulk and influences solubility, while the hydroxymethyl (-CH2_2OH) at C5 offers a site for further derivatization (e.g., phosphorylation or esterification).

  • The thioether linkage enhances metabolic stability compared to oxygen ethers, a feature exploited in drug design .

  • The methyl benzoate moiety introduces lipophilicity, affecting membrane permeability in biological systems .

Synthesis and Optimization Strategies

Imidazole Core Construction

Recent advances in imidazole synthesis emphasize regioselective methods to install substituents at specific positions . For this compound, a two-step strategy is plausible:

  • Formation of the 1-benzyl-5-(hydroxymethyl)imidazole core:

    • Tang et al.’s metal-free cyclization of NBoc-imidamides with α-azidoenones could generate the trisubstituted imidazole skeleton .

    • Alternatively, nitrile-based cyclizations under acidic conditions may yield the hydroxymethyl group at C5 .

  • Introduction of the thioether-methyl benzoate sidechain:

    • Thiol-alkylation reactions between 2-mercaptoimidazole derivatives and methyl 4-(bromomethyl)benzoate are commonly employed for analogous structures .

    • Optimization of reaction conditions (e.g., base selection, solvent polarity) is critical to minimize disulfide byproducts .

Challenges in Large-Scale Production

Key hurdles identified in related syntheses include:

  • Regioselectivity: Ensuring exclusive substitution at the imidazole’s 2-position requires careful control of reaction kinetics .

  • Thioether Stability: Thioethers are prone to oxidation; thus, inert atmospheres and antioxidant additives (e.g., BHT) may be necessary during purification .

  • Ester Hydrolysis: The methyl benzoate group is susceptible to basic hydrolysis, necessitating pH-controlled workups .

Structural Analysis and Spectroscopic Profiling

Crystallographic Considerations

The benzyl and methyl benzoate groups likely induce significant molecular asymmetry, complicating crystallization. X-ray diffraction studies of similar compounds reveal planar imidazole rings with substituents adopting orthogonal orientations to minimize steric clashes .

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